(S)-2-Amino-3-cyclopropylpropanoic acid

Antifungal Novel Antibiotic Leucine Biosynthesis

Sourcing (S)-2-Amino-3-cyclopropylpropanoic acid? This chiral, non-proteinogenic amino acid is a superior, conformationally constrained L-alanine analog. Unlike flexible alanine, its rigid cyclopropyl ring enforces specific backbone turns, precisely locking peptides into bioactive conformations to enhance binding affinity and metabolic stability. Ideal for peptidomimetic R&D, antiviral protease inhibitor design, and steric probing of protein-protein interactions—substituting it with a flexible analog defeats its unique purpose. Available in research-grade ≥98% purity.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 102735-53-5
Cat. No. B555057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-cyclopropylpropanoic acid
CAS102735-53-5
SynonymsL-Cyclopropylalanine; 102735-53-5; (s)-2-amino-3-cyclopropylpropanoicacid; L-3-cyclopropylalanine; (S)-2-Amino-3-cyclopropyl-propionicacid; 3-cyclopropyl-L-alanine; l-beta-cyclopropylalanine; (2S)-2-amino-3-cyclopropylpropanoicacid; h-beta-cyclopropyl-l-ala-oh; D-3-(Cyclopropyl)alanine; 3-cyclopropylalanine; h-ala(cyclopropyl)-oh; l-ala(3-cyclopropyl); AC1OCVPY; PubChem17439; h-beta-cyclopropyl-ala-oh; (l)-beta-cyclopropylalanine; SCHEMBL75669; CTK7D1079; MolPort-000-000-931; XGUXJMWPVJQIHI-YFKPBYRVSA-N; ZINC405158; ACT00047; SBB065934; AKOS012011074
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC1CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1
InChIKeyXGUXJMWPVJQIHI-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-2-Amino-3-cyclopropylpropanoic Acid (102735-53-5): A Procurement Guide for Researchers


(S)-2-Amino-3-cyclopropylpropanoic acid (CAS 102735-53-5), also known as L-Cyclopropylalanine, is a non-proteinogenic chiral amino acid. It is a derivative of L-alanine, featuring a cyclopropyl group at the beta position [1]. This substitution introduces significant conformational constraint into peptide backbones, making it a valuable building block for medicinal chemistry and peptidomimetic research [2].

Why Generic L-Alanine Cannot Substitute for (S)-2-Amino-3-cyclopropylpropanoic Acid in Research


Generic L-alanine is a flexible, natural amino acid, whereas (S)-2-Amino-3-cyclopropylpropanoic acid is a conformationally constrained analog . This rigidity is not a minor modification; it fundamentally alters the thermodynamic and biological properties of any peptide or molecule it is incorporated into. Substituting it with a flexible analog like alanine would fail to reproduce the specific binding conformations, enzyme inhibition profiles, and biological activities that are the very reasons for using this specialized research compound [1].

Quantifiable Differentiation: Evidence for (S)-2-Amino-3-cyclopropylpropanoic Acid vs. Analogs


Antifungal Activity: L-Cyclopropylalanine's Leucine-Reversible Mechanism vs. Classical Antifungals

L-Cyclopropylalanine exhibits broad-spectrum antifungal activity through a unique mechanism: inhibiting α-isopropylmalate synthase (α-IMPS) in the L-leucine biosynthetic pathway. This is not a target for common antifungals like azoles or polyenes [1]. Crucially, its antifungal effect is specifically reversed by the addition of L-leucine, but not by L-isoleucine or L-valine, confirming the specificity of the mechanism [1]. In vitro, it shows an MIC of 19.2 µM against Fusarium oxysporum and 44.5 µM against Candida albicans [2].

Antifungal Novel Antibiotic Leucine Biosynthesis

Peptide Coiled-Coil Stability: Cyclopropylalanine Reduces Stability Compared to Alanine and Cyclohexylalanine

In a designed peptide heterotrimer system, substituting alanine with cyclopropylalanine at a core position drastically reduces complex stability. The designed alanine/cyclohexylalanine heterotrimer is significantly more stable than the corresponding alanine homotrimer (ΔTm = 25 °C, ΔΔGunf = 4.5 kcal/mol) [1]. In stark contrast, control complexes incorporating cyclopropylalanine are described as 'much less stable' [1]. While quantitative ΔTm/ΔΔGunf values for the cyclopropylalanine-containing complexes are not provided, the qualitative comparison clearly demonstrates that the small, rigid cyclopropyl ring is sterically incompatible with the desired coiled-coil core packing, unlike the bulkier, more flexible cyclohexylalanine .

Peptide Engineering Coiled-Coil Thermodynamics

Thermal Stability: L-Cyclopropylalanine Exhibits a Higher Melting Point Than Its D-Enantiomer

The thermal stability of L-Cyclopropylalanine (S-enantiomer) differs significantly from its D-enantiomer. The reported melting point for L-Cyclopropylalanine is 301-305°C , while its enantiomer, D-Cyclopropylalanine (CAS 121786-39-8), has a reported melting point of 215-225°C . This is a substantial difference of approximately 80°C, indicating distinct solid-state packing and intermolecular interactions between the two chiral forms.

Physicochemical Property Chiral Amino Acid Solid-State Stability

Conformational Rigidity: Cyclopropylalanine as a Sharp Turn Inducer vs. Flexible Analogs

The defining feature of 2-amino-3-cyclopropylpropanoic acid is its small, rigid cyclopropyl ring. This structural element constrains the amino acid's conformation, 'inducing sharp turns in peptide backbones' . This is in contrast to analogs like (S)-2-Amino-3-cyclopentylpropanoic acid (moderately flexible five-membered ring) and (R)-2-amino-3-cyclohexyl-propanoic acid (flexible six-membered ring) . The high degree of preorganization in cyclopropylalanine is a key tool for medicinal chemists to lock a peptide into a bioactive conformation, potentially enhancing binding affinity and selectivity for a target [1].

Peptidomimetic Conformational Constraint Backbone Modification

Defined Research Applications for (S)-2-Amino-3-cyclopropylpropanoic Acid (102735-53-5)


Investigating Novel Antifungal Strategies via Leucine Biosynthesis Inhibition

Utilize L-Cyclopropylalanine as a probe to study the L-leucine biosynthetic pathway in pathogenic fungi. Its unique, leucine-reversible inhibition of α-IMPS (MIC values of 19.2-44.5 µM) makes it a valuable tool compound for validating this pathway as a novel drug target [1]. This application is directly supported by its demonstrated broad-spectrum antifungal activity and specific mechanism of action, which are not found in commercial antifungal drugs [2].

Designing Conformationally Constrained Peptidomimetics

Incorporate (S)-2-Amino-3-cyclopropylpropanoic acid into peptide sequences to introduce a sharp, rigid turn. This application leverages the compound's defining conformational property as a stark contrast to more flexible cyclic amino acids like cyclohexylalanine . It is ideal for projects aiming to lock a peptide into a specific bioactive conformation, potentially improving target binding affinity and metabolic stability [3].

Studying the Thermodynamics of Peptide Self-Assembly

Use this amino acid as a steric probe in designed peptides, such as coiled-coils, to destabilize specific assemblies. Evidence shows that substituting alanine with cyclopropylalanine in a coiled-coil core drastically reduces complex stability, unlike the bulkier cyclohexylalanine [4]. This makes it a precise tool for mapping the steric requirements of protein-protein interactions.

Synthesis of HCV and HIV Protease Inhibitors

Employ (S)-2-Amino-3-cyclopropylpropanoic acid, often in its Fmoc-protected form, as a key chiral building block for synthesizing low molecular weight inhibitors of viral proteases. It has been specifically cited for its use in developing HIV-1 protease dimerization inhibitors and HCV NS4B inhibitors , highlighting its established role in antiviral medicinal chemistry.

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